2-Methylene Megestrol Acetate

Analytical Chemistry Pharmaceutical Analysis Quality Control

2-Methylene Megestrol Acetate (C₂₅H₃₂O₄, MW 396.52) is a distinct megestrol acetate impurity reference standard, not a substitute for the API. Its unique mass (+12.01 g/mol) and yellow solid appearance are critical for accurate LC-MS and HPLC method development, stability testing, and synthesis monitoring. Use ensures regulatory compliance for impurity quantification; generic progestins will compromise analytical data.

Molecular Formula C₂₅H₃₂O₄
Molecular Weight 396.52
Cat. No. B1161559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene Megestrol Acetate
Synonyms17-(Acetyloxy)-2-methylene-6-methypregna-4,6-diene-3,20-dione; 
Molecular FormulaC₂₅H₃₂O₄
Molecular Weight396.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylene Megestrol Acetate: Key Properties for Analytical Procurement and Research Applications


2-Methylene Megestrol Acetate (CAS not assigned, Molecular Formula: C₂₅H₃₂O₄, Molecular Weight: 396.52 g/mol) is a synthetic steroid derivative belonging to the 17α-acetoxyprogesterone class . It is structurally characterized by a 2-methylene group on the megestrol acetate backbone, appearing as a viscous yellow solid . Primarily utilized as a specialized reference standard and research intermediate, it is commercially available with HPLC purity levels typically specified at ≥90.0%, serving critical roles in pharmaceutical analysis and related compound identification .

Why 2-Methylene Megestrol Acetate Cannot Be Substituted with Generic Progestins in Analytical Workflows


Procurement of 2-Methylene Megestrol Acetate for analytical method development, validation, or quality control cannot be satisfied by substituting it with the active pharmaceutical ingredient megestrol acetate or other in-class progestins. The compounds are chemically distinct entities with quantifiable differences in molecular mass (396.52 g/mol vs. 384.51 g/mol) and elemental composition (C₂₅H₃₂O₄ vs. C₂₄H₃₂O₄) [1]. These differences directly impact critical analytical parameters such as HPLC retention time, mass spectrometry ionization and fragmentation patterns, and UV absorption maxima. Using an incorrect standard would compromise method accuracy, leading to erroneous identification and quantification of impurities or related substances in pharmaceutical formulations, thereby failing to meet regulatory requirements for product release and stability testing.

Quantitative Differentiation of 2-Methylene Megestrol Acetate: An Evidence-Based Guide for Scientific Selection


Differentiation by Molecular Weight and Formula vs. Megestrol Acetate

2-Methylene Megestrol Acetate is structurally and stoichiometrically distinct from the parent drug megestrol acetate, resulting in quantifiable differences in molecular mass and formula. This differentiation is fundamental for analytical method specificity. According to vendor and pharmacopeial data, the target compound has a molecular weight of 396.52 g/mol and formula C₂₅H₃₂O₄ . In contrast, the comparator, megestrol acetate, has a molecular weight of 384.51 g/mol and formula C₂₄H₃₂O₄ [1].

Analytical Chemistry Pharmaceutical Analysis Quality Control

Physical Appearance: Viscous Yellow Solid vs. Crystalline White Powder

The physical appearance of 2-Methylene Megestrol Acetate differs markedly from megestrol acetate, a factor of practical importance during handling and initial identification. The target compound is described by multiple vendors as a viscous yellow solid . The comparator, megestrol acetate, is described in its official monograph as a 'white or almost white, odorless, crystalline powder' [1].

Material Science Formulation Development Quality Control

Solubility Profile: Preferential Solubility in Organic Solvents vs. Aqueous Insolubility of Comparator

The solubility profile of 2-Methylene Megestrol Acetate is specific and differs from the general class properties. Vendor specifications indicate it is soluble in dichloromethane and methanol . In contrast, megestrol acetate is described in its monograph as 'practically insoluble in water' but 'very soluble in chloroform' and 'slightly soluble in diethyl ether and fixed oils' [1]. While both are hydrophobic steroids, their specific solvent affinities provide a basis for differential extraction or purification protocols.

Preformulation Analytical Method Development Sample Preparation

Role as a High-Purity Reference Standard in Pharmaceutical Analysis

A primary use case for 2-Methylene Megestrol Acetate is as a high-purity reference standard for the development and validation of analytical methods to detect and quantify related substances in megestrol acetate drug products. Vendors supply this compound with a certified HPLC purity of ≥90.0% . This level of characterization is essential for its function as a calibrant or system suitability standard in regulatory-compliant assays, such as those required by pharmacopeias for impurity limit testing [1].

Regulatory Science Method Validation Impurity Profiling

Optimal Application Scenarios for 2-Methylene Megestrol Acetate in Analytical and Pharmaceutical Development


Use as a Reference Standard in HPLC Method Development and Validation

Employed as a high-purity standard (≥90.0% by HPLC ) to establish system suitability, determine relative retention times, and calculate response factors for the identification and quantification of 2-Methylene Megestrol Acetate as a potential impurity in megestrol acetate API and finished dosage forms. Its distinct molecular weight (396.52 g/mol ) and solubility profile are critical for optimizing chromatographic separation from the parent compound.

Use as a Marker Compound in Forced Degradation and Stability Studies

Utilized to spike megestrol acetate drug substance and product samples to monitor the formation and degradation kinetics of this specific impurity under various stress conditions (e.g., heat, light, oxidation). Its distinct physical appearance as a yellow solid aids in visual tracking during sample preparation, and its known solubility informs the selection of appropriate extraction solvents for accurate recovery from complex matrices.

Use as a Synthetic Intermediate or Impurity Marker in Process Chemistry

Serves as a reference material for process chemists to track the presence and removal of this compound during the synthesis and purification of megestrol acetate. The quantifiable mass difference of +12.01 g/mol compared to megestrol acetate [1] provides a clear analytical target for monitoring reaction completion and intermediate isolation via LC-MS.

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